molecular formula C11H19N3 B13200777 4-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine

4-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine

Cat. No.: B13200777
M. Wt: 193.29 g/mol
InChI Key: OAPGJCRTOKQAME-UHFFFAOYSA-N
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Description

4-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine is a chemical compound that features a cyclohexane ring substituted with an ethyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amine with an imidazole derivative under controlled conditions. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: The major products include oxidized derivatives of the cyclohexane ring.

    Reduction: Reduced forms of the imidazole ring.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

4-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Imidazol-2-yl)cyclohexan-1-amine: Lacks the ethyl group, which may affect its reactivity and binding properties.

    4-Ethyl-1-(1H-imidazol-4-yl)cyclohexan-1-amine: The position of the imidazole ring substitution can influence the compound’s chemical behavior.

    4-Ethyl-1-(1H-imidazol-2-yl)cyclopentan-1-amine: The smaller ring size can lead to different steric and electronic effects.

Uniqueness

The presence of both the ethyl group and the imidazole ring on the cyclohexane backbone provides a distinct set of properties that can be leveraged in various scientific and industrial contexts .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C11H19N3/c1-2-9-3-5-11(12,6-4-9)10-13-7-8-14-10/h7-9H,2-6,12H2,1H3,(H,13,14)

InChI Key

OAPGJCRTOKQAME-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(C2=NC=CN2)N

Origin of Product

United States

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